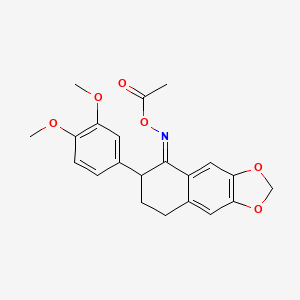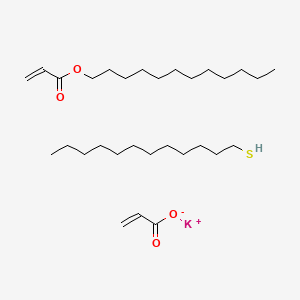
5-Hydroxymethyldeoxyuridylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyldeoxyuridylate is a hypermodified nucleotide that partially replaces deoxythymidylate in certain DNA sequences. It is a derivative of deoxyuridylate, where a hydroxymethyl group is attached to the 5th carbon of the uracil ring. This compound is significant in the study of DNA modifications and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyldeoxyuridylate typically involves the hydroxymethylation of deoxyuridylate. One common method is the reaction of deoxyuridylate with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 5th position of the uracil ring .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the enzymatic conversion of deoxyuridylate by deoxyuridylate hydroxymethyltransferase .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxymethyldeoxyuridylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyldeoxyuridylate.
Reduction: It can be reduced back to deoxyuridylate.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formyldeoxyuridylate: Formed through oxidation.
Deoxyuridylate: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyldeoxyuridylate has several applications in scientific research:
Chemistry: Used as a model compound to study DNA modifications and repair mechanisms.
Biology: Plays a role in the study of viral DNA modifications, particularly in bacteriophages.
Medicine: Investigated for its potential role in gene therapy and as a biomarker for certain diseases.
Industry: Used in the development of biotechnological tools and assays for DNA modification studies
Wirkmechanismus
The mechanism of action of 5-hydroxymethyldeoxyuridylate involves its incorporation into DNA in place of deoxythymidylate. This modification can affect DNA replication and repair processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and structure of the DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethyluracil: A similar compound where the hydroxymethyl group is attached to uracil instead of deoxyuridylate.
5-Formyldeoxyuridylate: An oxidized form of 5-hydroxymethyldeoxyuridylate.
Deoxyuridylate: The unmodified form of the compound.
Uniqueness
This compound is unique due to its specific modification at the 5th position of the uracil ring, which imparts distinct chemical and biological properties. This modification is particularly important in the study of DNA modifications and their effects on genetic processes .
Eigenschaften
CAS-Nummer |
5238-86-8 |
|---|---|
Molekularformel |
C10H15N2O9P |
Molekulargewicht |
338.21 g/mol |
IUPAC-Name |
[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1 |
InChI-Schlüssel |
WEBVWKFGRVLCNS-YPVSKDHRSA-N |
Isomerische SMILES |
C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)



